3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannopyrannose

Glycobiology Lectin Binding Assays Thermodynamics

This defined α1-3,α1-6 branched mannotriose is an essential positive control for quantifying lectin affinity (e.g., FimH, ConA). It provides a quantitative benchmark (affinity 7 vs. mannose) for validating new constructs, unlike linear alternatives. Ideal for SPR/BLI immobilization and as a calibrant for HPLC/LC-MS characterization of mannose-rich glycans.

Molecular Formula C₁₈H₃₂O₁₆
Molecular Weight 504.4 g/mol
CAS No. 121123-33-9
Cat. No. B014276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannopyrannose
CAS121123-33-9
Synonymsα-D-Man-[1-3]-(α-D-man-[1-6])-D-man
Molecular FormulaC₁₈H₃₂O₁₆
Molecular Weight504.4 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)O
InChIInChI=1S/C18H32O16/c19-1-4-7(21)10(24)12(26)17(32-4)30-3-6-9(23)15(14(28)16(29)31-6)34-18-13(27)11(25)8(22)5(2-20)33-18/h4-29H,1-3H2
InChIKeyKJZMZIMBDAXZCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannopyranose (CAS 121123-33-9) Procurement Guide: Identity, Structure & Baseline Specifications


3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannopyranose (CAS 121123-33-9) is a branched mannotriose comprising three D-mannose units linked via α-(1→3) and α-(1→6) glycosidic bonds to a reducing-end mannose residue [1]. With the molecular formula C₁₈H₃₂O₁₆ and a molecular weight of 504.44 g/mol, it serves as a defined trisaccharide standard in glycobiology research [2]. Commercial sources list purity specifications at ≥95% to 98%, and the compound is water-soluble, making it suitable for aqueous biochemical assays .

Why Generic Mannose Oligosaccharides Cannot Substitute for α1-3,α1-6 Mannotriose (CAS 121123-33-9) in Quantitative Assays


The biological function of mannose oligosaccharides is exquisitely sensitive to both linkage regiospecificity and saccharide length. Simple monosaccharides like α-D-mannose engage only a shallow primary binding pocket on lectins such as FimH, whereas the specific α1-3,α1-6 branched mannotriose structure triggers a distinct, multivalent binding mode essential for high-affinity recognition and biological activity [1]. Using linear α1-2 linked mannotriose or mannobiose cannot replicate the extended interaction network or the thermodynamic binding signature of this branched trisaccharide, leading to order-of-magnitude differences in affinity and functional outcomes [2]. Consequently, substituting with a cheaper, less-defined mannose oligosaccharide pool invalidates quantitative comparisons and compromises the reproducibility of structure-activity relationship studies.

Quantitative Differentiation Evidence for 3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannopyranose (CAS 121123-33-9) vs. Comparators


Superior Relative Binding Affinity to Artocarpin Lectin vs. Shorter Oligosaccharides

Isothermal titration calorimetry demonstrates that 3,6-di-O-(α-D-mannopyranosyl)-D-mannopyranose binds to the plant lectin artocarpin with a relative affinity that is 5-fold higher than the disaccharide Manα1-3Man and 17.5-fold higher than the monosaccharide methyl-α-D-mannopyranoside [1]. The binding enthalpy (ΔH) for this mannotriose (-47.11 kJ/mol) is 20 kJ/mol more favorable than for the disaccharides, indicating simultaneous engagement of all three mannose residues with the lectin's extended binding site [2].

Glycobiology Lectin Binding Assays Thermodynamics

Critical Functional Switch: Mannotriose-Specific vs. Monomannose-Specific Binding to E. coli FimH Adhesin

The E. coli FimH adhesin exhibits a conserved mannotriose-specific binding mode that is functionally distinct from monomannose recognition. Genetic studies show that a point mutation (E89K) or domain swap in FimH can convert the adhesin from mannotriose-specific to monomannose-specific binding [1]. Critically, bacteria expressing monomannose-specific adhesins fail to agglutinate yeast or bind human buccal cells—functions that are readily accomplished by mannotriose-specific FimH variants [1].

Microbiology Anti-Adhesion Therapy UTI Research

Competitive Inhibition of E. coli Adhesion via FimH Binding Site Occupancy

In a bacterial adhesion model, the introduction of 3,6-di-O-(α-D-mannopyranosyl)-D-mannopyranose effectively occupies FimH adhesion sites on uropathogenic E. coli, leading to inhibition of bacterial attachment to host cells [1]. This specific mannotriose-mediated blocking was further exploited to actively accumulate phenylboronic acid-functionalized conjugated polymer nanoparticles on the bacterial surface, enabling targeted antimicrobial action [1].

Antimicrobial Surfaces Nanoparticle Targeting Biofilm Inhibition

Validated Research and Industrial Application Scenarios for α1-3,α1-6 Mannotriose (CAS 121123-33-9)


Lectin Binding Studies & SPR/BLI Assay Development

This defined α1-3,α1-6 branched mannotriose is an essential positive control and calibrant for quantifying the affinity and specificity of mannose-binding lectins such as artocarpin, ConA, and DC-SIGN. Its established relative affinity of 7 (normalized to mannose = 1) and enthalpy change of -47.11 kJ/mol provide a quantitative benchmark for validating new lectin constructs or screening inhibitors [1]. The compound's small size and defined structure make it ideal for surface plasmon resonance (SPR) or biolayer interferometry (BLI) immobilization strategies.

E. coli FimH Adhesin Functional Assays and Anti-Adhesion Drug Discovery

As a direct ligand for the FimH adhesin on uropathogenic E. coli, this mannotriose enables researchers to probe the multivalent binding pocket and screen for high-affinity inhibitors (e.g., mannosides) that block bacterial adhesion to bladder epithelial cells [2]. Its ability to distinguish between monovalent and multivalent binding modes of FimH mutants makes it an indispensable tool in structure-activity relationship studies for next-generation UTI therapeutics [2].

Calibration Standard for Glycan Profiling & Enzymatic Synthesis

Due to its exact molecular weight (504.44 g/mol) and defined linkage, this trisaccharide serves as a high-purity standard for HPLC, LC-MS, and capillary electrophoresis methods used to characterize mannose-rich glycans from biological or synthetic sources. Additionally, it acts as an acceptor substrate or reference standard in assays for mannosidases and mannosyltransferases involved in N-glycan biosynthesis, enabling precise measurement of enzyme regioselectivity [3].

Targeting Ligand for Antimicrobial Nanomaterial Development

In materials science, this mannotriose can be conjugated to nanoparticles or polymer surfaces to create materials that specifically target FimH-expressing pathogens. As demonstrated, mannotriose-functionalized surfaces or nanoparticles promote active accumulation on adhesive E. coli, providing a validated strategy for developing bacteria-targeted drug delivery systems, diagnostic imaging agents, or anti-biofilm coatings [4].

Technical Documentation Hub

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